![molecular formula C11H16N2O2S B1310665 1-[2-(Methylsulphonyl)phenyl]piperazine CAS No. 313490-26-5](/img/structure/B1310665.png)

1-[2-(Methylsulphonyl)phenyl]piperazine

描述

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Another synthesis approach for piperazine derivatives includes a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst . Additionally, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates .

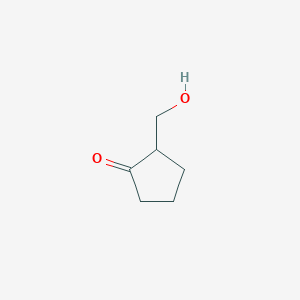

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. These techniques help in confirming the chemical structures of the synthesized compounds . The crystal structure of certain piperazine derivatives with anti-malarial activity has been reported, indicating the importance of specific substituents for generating activity .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution reactions. For example, N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine are synthesized through nucleophilic substitution with different sulfonyl chlorides . The reaction conditions, such as solvent choice and temperature, can significantly affect the yield of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antibacterial and antifungal activities of these compounds are evaluated in vitro, with some derivatives showing excellent activities compared to standard drugs . The antidepressant and antianxiety activities of certain derivatives have also been investigated in animal models . The crystal structures of zirconium aminophosphonates containing piperazine groups have been determined, revealing different compositions and crystal structures, which are influenced by synthesis parameters such as pH .

科学研究应用

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives, including 1-[2-(Methylsulphonyl)phenyl]piperazine, have been extensively studied for their therapeutic applications across various medical fields. These compounds exhibit a wide range of pharmacological activities due to their structural versatility and ability to interact with different biological targets. Recent literature emphasizes the significance of piperazine as a core structure in the design of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules, highlighting the importance of this heterocycle in drug discovery and development processes (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity

Piperazine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in the structural framework of anti-mycobacterial compounds. The structure-activity relationship (SAR) studies provide insights into the design and optimization of new anti-TB molecules, assisting medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacophoric Groups in Antipsychotic Agents

The arylcycloalkylamines class, including phenyl piperidines and piperazines and their arylalkyl substituents, constitutes key pharmacophoric groups in several antipsychotic agents. These groups are critical for the potency and selectivity of the binding affinity at D2-like receptors, which are crucial for the therapeutic effects of antipsychotic drugs. The understanding of the contributions of these pharmacophoric groups can aid in the development of new compounds with enhanced efficacy and specificity for psychiatric disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

安全和危害

The safety information for “1-[2-(Methylsulphonyl)phenyl]piperazine” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

1-(2-methylsulfonylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLJEOCOONOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459125 | |

| Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Methylsulphonyl)phenyl]piperazine | |

CAS RN |

313490-26-5 | |

| Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)